

Technical Support Center: Purification of Triphenylsilanol by Recrystallization from Petroleum Ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triphenylsilanol*

Cat. No.: *B1683266*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying **triphenylsilanol** using petroleum ether as a recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: Is petroleum ether a suitable solvent for the recrystallization of **triphenylsilanol**?

A1: Yes, petroleum ether is a suitable solvent for the recrystallization of **triphenylsilanol**.^[1]

Triphenylsilanol's nonpolar nature, due to the three phenyl groups, allows for good solubility in hot petroleum ether and poor solubility at lower temperatures, which are the ideal characteristics for a recrystallization solvent.

Q2: What is the expected melting point of pure **triphenylsilanol**?

A2: The melting point of pure **triphenylsilanol** is in the range of 150-153 °C.^{[1][2]} A broad melting range or a melting point lower than this can indicate the presence of impurities.

Q3: Can other solvents be used for the recrystallization of **triphenylsilanol**?

A3: Yes, other solvents and solvent systems can be used. These include carbon tetrachloride (CCl₄) and a mixture of diethyl ether and petroleum ether (1:1).^[1]

Q4: What are the key physical properties of **triphenylsilanol**?

A4: Please refer to the data table below for a summary of the key physical properties of **triphenylsilanol**.

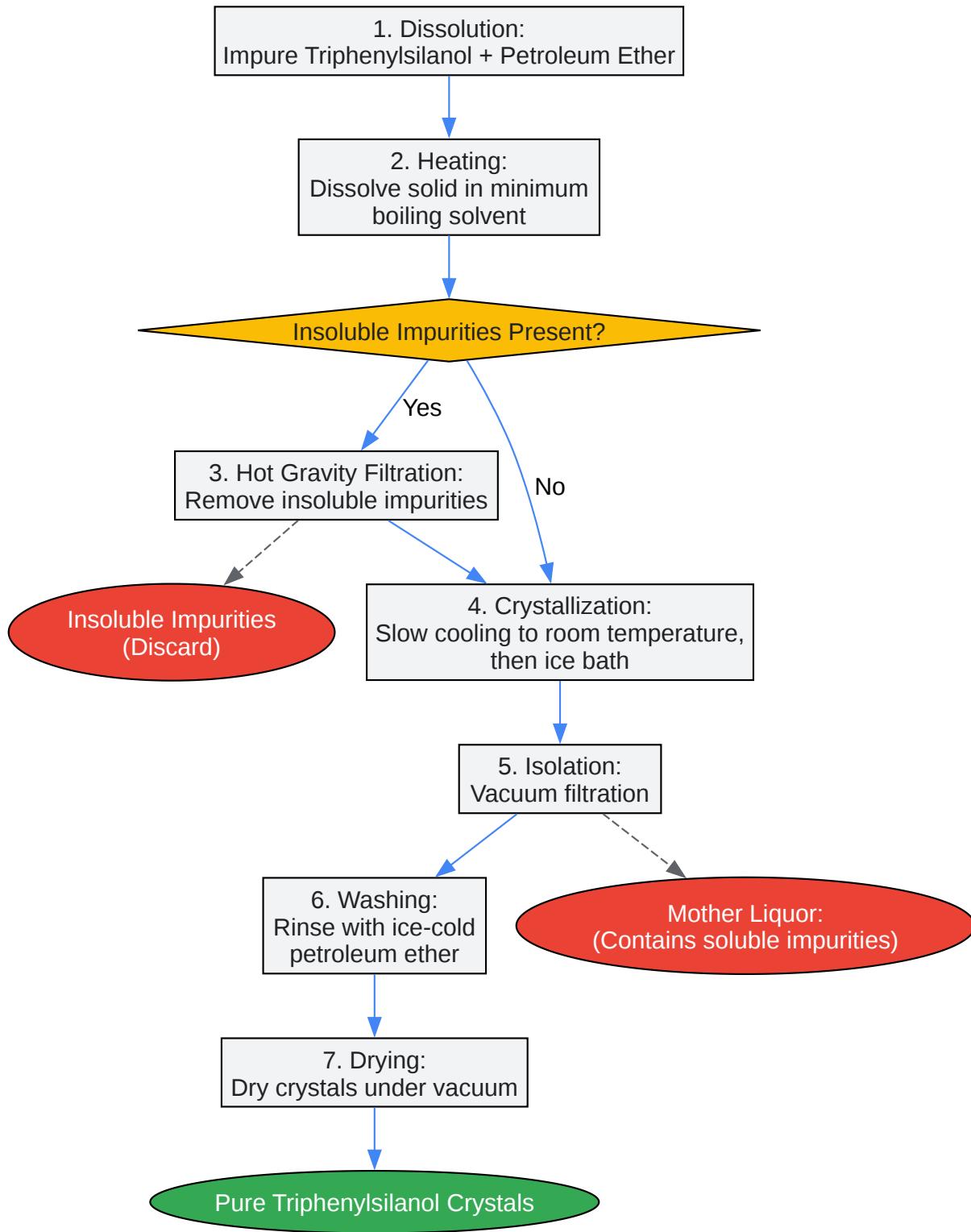
Data Presentation: Physical Properties of Triphenylsilanol

Property	Value	Reference
Molecular Formula	$C_{18}H_{16}OSi$	[3]
Molecular Weight	276.4 g/mol	[3]
Appearance	White crystalline powder	[4]
Melting Point	150-153 °C	[1] [2]
Boiling Point	389 °C	[1]
Solubility in Water	Insoluble	[5]
Solubility in Organic Solvents	Soluble in hot petroleum ether, diethyl ether, ethanol, chloroform, and benzene. [1] [4]	

Troubleshooting Guide

Problem	Potential Cause(s)	Recommended Solution(s)
Triphenylsilanol does not dissolve in boiling petroleum ether.	Insufficient solvent was used. The petroleum ether is not hot enough.	Add small portions of hot petroleum ether until the solid dissolves completely. Ensure the solvent is at its boiling point.
No crystals form upon cooling.	Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. The cooling process is too rapid.	Boil off some of the petroleum ether to concentrate the solution and then allow it to cool slowly. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of pure triphenylsilanol.
Oiling out occurs (a liquid layer separates instead of crystals).	The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. While less common with petroleum ether due to its low boiling point, it can still occur with significant impurities.	Add a small amount of a co-solvent in which triphenylsilanol is more soluble (like diethyl ether) to lower the saturation point and then cool slowly. Ensure the petroleum ether used has a low boiling range.
Low recovery yield.	Too much solvent was used, leading to significant loss of product in the mother liquor. Premature crystallization occurred during hot filtration. The crystals were not washed with ice-cold solvent.	Concentrate the mother liquor and cool to obtain a second crop of crystals. ^[6] Ensure the filtration apparatus is pre-heated to prevent cooling. Always use a minimal amount of ice-cold petroleum ether to wash the crystals.
The purified triphenylsilanol has a low melting point or a broad melting range.	Impurities are still present in the crystals. The crystals were not completely dry.	Repeat the recrystallization process. Ensure the crystals are thoroughly dried under

vacuum to remove any residual solvent.



Experimental Protocol: Recrystallization of Triphenylsilanol from Petroleum Ether

- Dissolution: Place the impure **triphenylsilanol** in an Erlenmeyer flask. Add a minimal amount of petroleum ether (a low boiling point fraction, e.g., 40-60 °C, is recommended) to just cover the solid.
- Heating: Gently heat the mixture on a hot plate in a fume hood. Add small portions of petroleum ether while heating until the **triphenylsilanol** completely dissolves. Avoid adding an excess of solvent.
- Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove the insoluble materials.
- Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.
- Drying: Dry the purified **triphenylsilanol** crystals under vacuum to remove all traces of the solvent.
- Analysis: Determine the melting point of the dried crystals to assess their purity.

Visualization of the Experimental Workflow

Workflow for Recrystallization of Triphenylsilanol

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the purification of **triphenylsilanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triphenylsilanol Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 2. Triphenylsilanol | CAS#:791-31-1 | Chemsoc [chemsrc.com]
- 3. Triphenylsilanol | C18H16OSi | CID 69925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triphenylsilanol – Wikipedia [de.wikipedia.org]
- 5. Triphenylsilanol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Support Center: Purification of Triphenylsilanol by Recrystallization from Petroleum Ether]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683266#purification-of-triphenylsilanol-by-recrystallization-from-petroleum-ether>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com